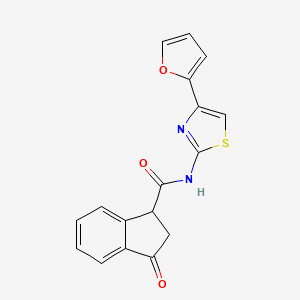
N-(4-(furan-2-yl)thiazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(furan-2-yl)thiazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide is a complex organic compound that features a unique combination of furan, thiazole, and indene moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(furan-2-yl)thiazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of a furan derivative with a thiazole precursor, followed by cyclization and functional group modifications to introduce the indene and carboxamide functionalities . Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability. Additionally, purification methods like crystallization and chromatography are crucial to obtain the compound in its desired form .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(furan-2-yl)thiazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiazole rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to modify the functional groups, such as converting the carbonyl group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the furan, thiazole, and indene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan and thiazole oxides, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for synthesizing more complex molecules and materials.
Biology: It has shown promise in biological assays for its antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism by which N-(4-(furan-2-yl)thiazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide exerts its effects involves interactions with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to antimicrobial or anticancer activities. The compound’s structure allows it to bind to active sites of target proteins, disrupting their normal function and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiazole and furan derivatives, such as:
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- Thiazolo[3,2-a]pyridines
- Indole derivatives
Uniqueness
N-(4-(furan-2-yl)thiazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide is unique due to its combination of furan, thiazole, and indene moieties, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-oxo-1,2-dihydroindene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3S/c20-14-8-12(10-4-1-2-5-11(10)14)16(21)19-17-18-13(9-23-17)15-6-3-7-22-15/h1-7,9,12H,8H2,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRAYMIPMRQGFOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1=O)C(=O)NC3=NC(=CS3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














